Cas no 743440-15-5 (N-(1,1-Dioxido-1,2-benzothiazol-3-yl)-β-alanine)
N-(1,1-Dioxido-1,2-benzothiazol-3-yl)-β-alanine Chemical and Physical Properties
Names and Identifiers
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- 3-(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-ylamino)-propionic acid
- Z55184024
- MFCD05262716
- AKOS008023447
- 3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propanoic acid
- G36072
- 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid
- EN300-08897
- 743440-15-5
- 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid
- SR-01000050353
- TEB44015
- 3-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)amino]propanoic acid
- 3-[(1,1-dioxo-1$l^{6},2-benzothiazol-3-yl)amino]propanoic acid
- 3-[(1,1-dioxo-2H-1??,2-benzothiazol-3-ylidene)amino]propanoic acid
- 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoicacid
- SR-01000050353-1
- STL287265
- 3-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]PROPANOIC ACID
- N-(1,1-dioxido-1,2-benzothiazol-3-yl)-beta-alanine
- N-(1,1-Dioxido-1,2-benzothiazol-3-yl)-β-alanine
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- MDL: MFCD05262716
- Inchi: 1S/C10H10N2O4S/c13-9(14)5-6-11-10-7-3-1-2-4-8(7)17(15,16)12-10/h1-4H,5-6H2,(H,11,12)(H,13,14)
- InChI Key: YFWGDLVXIBQIFI-UHFFFAOYSA-N
- SMILES: S1(C2C=CC=CC=2/C(=N/CCC(=O)O)/N1)(=O)=O
Computed Properties
- Exact Mass: 254.03612798Da
- Monoisotopic Mass: 254.03612798Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 438
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 104Ų
N-(1,1-Dioxido-1,2-benzothiazol-3-yl)-β-alanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D437883-50mg |
N-(1,1-Dioxido-1,2-benzothiazol-3-yl)-β-alanine |
743440-15-5 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D437883-100mg |
N-(1,1-Dioxido-1,2-benzothiazol-3-yl)-β-alanine |
743440-15-5 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D437883-500mg |
N-(1,1-Dioxido-1,2-benzothiazol-3-yl)-β-alanine |
743440-15-5 | 500mg |
$ 320.00 | 2022-06-05 | ||
| abcr | AB385359-1 g |
N-(1,1-Dioxido-1,2-benzothiazol-3-yl)-beta-alanine |
743440-15-5 | 1g |
€373.00 | 2022-03-02 | ||
| Enamine | EN300-08897-0.05g |
3-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)amino]propanoic acid |
743440-15-5 | 95.0% | 0.05g |
$42.0 | 2025-02-21 | |
| Enamine | EN300-08897-0.1g |
3-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)amino]propanoic acid |
743440-15-5 | 95.0% | 0.1g |
$66.0 | 2025-02-21 | |
| Enamine | EN300-08897-0.25g |
3-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)amino]propanoic acid |
743440-15-5 | 95.0% | 0.25g |
$92.0 | 2025-02-21 | |
| Enamine | EN300-08897-0.5g |
3-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)amino]propanoic acid |
743440-15-5 | 95.0% | 0.5g |
$175.0 | 2025-02-21 | |
| Enamine | EN300-08897-1.0g |
3-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)amino]propanoic acid |
743440-15-5 | 95.0% | 1.0g |
$256.0 | 2025-02-21 | |
| Enamine | EN300-08897-2.5g |
3-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)amino]propanoic acid |
743440-15-5 | 95.0% | 2.5g |
$503.0 | 2025-02-21 |
N-(1,1-Dioxido-1,2-benzothiazol-3-yl)-β-alanine Suppliers
N-(1,1-Dioxido-1,2-benzothiazol-3-yl)-β-alanine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on N-(1,1-Dioxido-1,2-benzothiazol-3-yl)-β-alanine
Professional Introduction to N-(1,1-Dioxido-1,2-benzothiazol-3-yl)-β-alanine (CAS No. 743440-15-5)
N-(1,1-Dioxido-1,2-benzothiazol-3-yl)-β-alanine is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. With a CAS number of 743440-15-5, this compound represents a unique structural motif that combines the properties of benzothiazole derivatives with the functional group of β-alanine. The benzothiazole core is known for its broad spectrum of biological activities, making it a valuable scaffold in medicinal chemistry. The introduction of the β-alanine moiety further enhances its potential utility in drug design, particularly in the development of novel therapeutic agents.
The structural features of N-(1,1-Dioxido-1,2-benzothiazol-3-yl)-β-alanine make it an intriguing candidate for further investigation. The presence of the dioxido group on the benzothiazole ring introduces additional reactivity and electronic properties that can be exploited in synthetic chemistry. This compound has been studied for its potential applications in the synthesis of bioactive molecules, including those targeting neurological and inflammatory disorders. The β-alanine side chain provides a platform for further functionalization, allowing chemists to tailor the compound's properties to specific biological targets.
In recent years, there has been growing interest in exploring new derivatives of benzothiazole due to their demonstrated efficacy in various pharmacological contexts. N-(1,1-Dioxido-1,2-benzothiazol-3-yl)-β-alanine has been investigated for its potential role as an intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop novel compounds with enhanced binding affinity and selectivity towards specific receptors or enzymes. This has opened up new avenues for therapeutic intervention in areas such as cancer, pain management, and autoimmune diseases.
The compound's unique chemical properties have also made it a subject of interest in computational chemistry studies. Molecular modeling techniques have been employed to understand how N-(1,1-Dioxido-1,2-benzothiazol-3-yl)-β-alanine interacts with biological targets at the molecular level. These studies have provided valuable insights into its binding mechanisms and have guided the design of more potent derivatives. The integration of experimental data with computational predictions has been crucial in optimizing the compound's pharmacological profile.
One of the most promising applications of N-(1,1-Dioxido-1,2-benzothiazol-3-yl)-β-alanine lies in its potential use as a precursor for drug development. The benzothiazole moiety is well-documented for its ability to modulate various biological pathways, while the β-alanine group offers a versatile handle for chemical modifications. This combination has led to the discovery of several lead compounds that are currently undergoing further preclinical evaluation. The compound's multifaceted nature makes it an attractive candidate for interdisciplinary research efforts aimed at developing next-generation therapeutics.
The synthesis of N-(1,1-Dioxido-1,2-benzothiazol-3-yl)-β-alanine presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in high yields and purity. Modern techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing the desired molecular framework. These advancements have not only improved access to N-(1,1-Dioxido-1,2-benzothiazol-3-yl)-β-alanine but also paved the way for exploring related derivatives with tailored properties.
The pharmacological potential of N-(1,1-Dioxido-1,2-benzothiazol-3-yl)-β-alanine has been further highlighted by recent studies demonstrating its interaction with key biological targets. For instance, research has shown that this compound can modulate enzymes involved in inflammation and pain signaling pathways. These findings suggest that it may have therapeutic benefits in conditions characterized by excessive inflammation or chronic pain. Additionally, preliminary data indicate that it may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative disorders.
The future direction of research on N-(1,1-Dioxido-1,2-benzothiazol-3-yl)-β-alanine is likely to focus on expanding its pharmacological applications and optimizing its synthetic routes. Collaborative efforts between synthetic chemists and biologists will be essential in uncovering its full potential as a drug development candidate. Furthermore, exploring its interactions with other biological targets may reveal additional therapeutic possibilities beyond those currently under investigation.
In conclusion, N-(1,1-Dioxido-1,2-benzothiazol-3-yl)-β-alanine (CAS No.743440-15-5) represents a promising chemical entity with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive scaffold for developing novel therapeutic agents. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play a crucial role in advancing drug discovery efforts across multiple therapeutic areas.
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